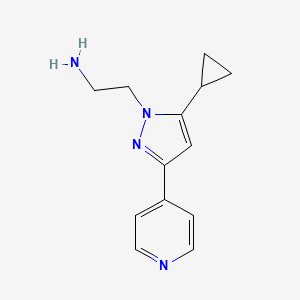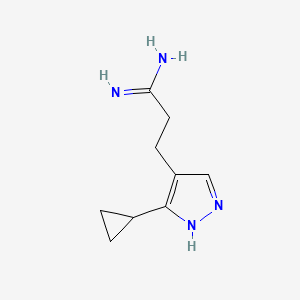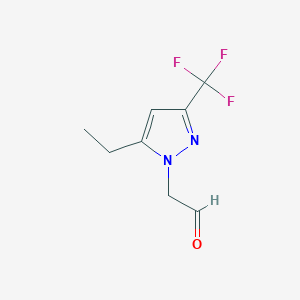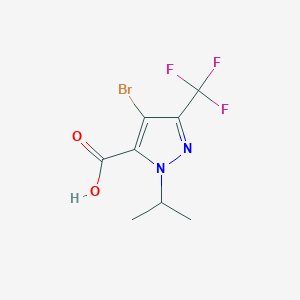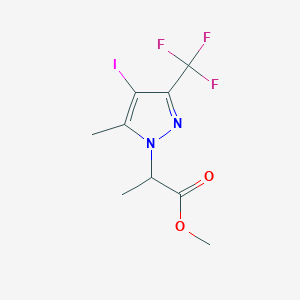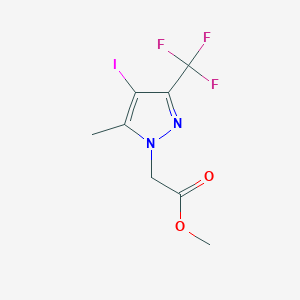
2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine (2CPP) is an organic compound that has been used in a variety of scientific research applications. It is an important synthetic intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and quinolines. 2CPP has been studied for its potential uses in pharmaceuticals, agrochemicals, and other applications.
Scientific Research Applications
Anticancer Agents
A series of novel compounds including 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-6-(pyridine-3-yl)pyrimidin-2-amines were synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. Some of these compounds exhibited moderate to good cytotoxicity and were found to have significant potential as anticancer agents (Alam et al., 2018).
Heterocyclic Chemistry
Research on the synthesis of new pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and thieno[2,3-b]pyridine derivatives from related precursors highlights the versatility of pyrazole and pyridine-based compounds in heterocyclic chemistry. These compounds are synthesized through reactions involving various heterocyclic amines, demonstrating the potential for creating a wide array of structurally diverse molecules (Abdelhamid & Gomha, 2013).
Photoinduced Tautomerization
Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives revealed these compounds exhibit unique photoreactive properties, such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These properties make them interesting subjects for photophysical research and potential applications in developing new photoreactive materials (Vetokhina et al., 2012).
Molecular Docking and Antimicrobial Agents
Compounds incorporating pyrazole, pyrazoline, and pyridine rings were synthesized and subjected to molecular docking studies, as well as in vitro evaluation for their anticancer and antimicrobial activities. These studies provide insights into the potential use of such compounds as novel therapeutic agents (Katariya et al., 2021).
Insecticidal Applications
Research into the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine as a key intermediate for the insecticidal candidate tyclopyrazoflor illustrates the application of pyrazole and pyridine derivatives in developing new insecticides. This work involved evaluating different cyclization strategies to optimize the synthesis process, showcasing the compound's relevance in agricultural chemistry (Yang et al., 2019).
properties
IUPAC Name |
2-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-9-17-14(11-6-7-11)10-13(16-17)12-5-3-4-8-15-12/h1,3-5,8,10-11H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVDFQDOSUHFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




